molecular formula C21H20N2O3 B2545861 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one CAS No. 2414374-41-5

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one

Número de catálogo B2545861
Número CAS: 2414374-41-5
Peso molecular: 348.402
Clave InChI: OYQNORRYAWXDHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one, also known as ESI-09, is a small molecule inhibitor that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which plays a critical role in regulating sodium and fluid balance in the body.

Mecanismo De Acción

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one works by selectively inhibiting the activity of ENaC, which is a transmembrane protein that regulates sodium and fluid balance in epithelial tissues. ENaC is composed of three subunits, alpha, beta, and gamma, and this compound binds to the gamma subunit, preventing the channel from opening and allowing sodium to pass through. By inhibiting ENaC, this compound reduces sodium reabsorption in the kidneys and lungs, which can have therapeutic benefits in diseases such as CF and hypertension.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In CF cells, this compound restores ENaC function and reduces mucus accumulation, which can improve lung function. In animal models of hypertension, this compound lowers blood pressure by reducing sodium reabsorption in the kidneys. This compound has also been shown to have anti-inflammatory effects in various cell types, which could have potential therapeutic applications in other diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has several advantages for use in lab experiments, including its high potency and selectivity for ENaC, which allows for precise control over the inhibition of the channel. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of this compound treatment to minimize any potential adverse effects.

Direcciones Futuras

There are several future directions for research on 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one and its potential therapeutic applications. One area of focus is the development of more potent and selective ENaC inhibitors, which could have even greater therapeutic benefits in diseases such as CF and hypertension. Another area of research is the identification of biomarkers that could predict patient response to ENaC inhibitors, which could help to personalize treatment and improve outcomes. Finally, there is also interest in exploring the anti-inflammatory effects of this compound in other diseases beyond CF and hypertension, such as asthma and COPD.

Métodos De Síntesis

The synthesis of 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3-(1,3-Benzoxazol-2-yl)-6-methylchromen-2-one, which is then reacted with diethylamine to form this compound. The overall yield of this synthesis method is around 25%, and the purity of the final product can be achieved through various purification techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF) and hypertension. In CF, the abnormal function of ENaC leads to the accumulation of mucus in the lungs, which can result in chronic infections and respiratory failure. This compound has been shown to restore ENaC function in CF cells, which could potentially alleviate the symptoms of the disease. In hypertension, the overactivation of ENaC leads to increased sodium reabsorption and fluid retention, which can contribute to high blood pressure. This compound has been shown to reduce sodium reabsorption and lower blood pressure in animal models of hypertension.

Propiedades

IUPAC Name

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQNORRYAWXDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.